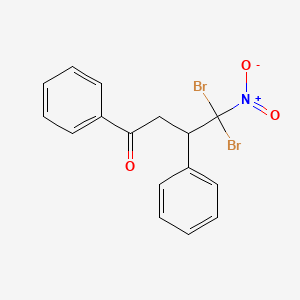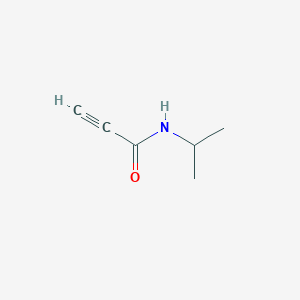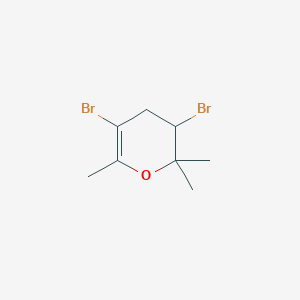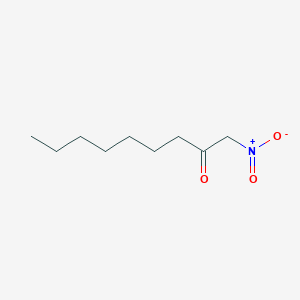
Benzenamine, 4,4'-selenobis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4,4’-selenobis-: is an organic compound with the molecular formula C12H12N2Se It consists of two benzenamine (aniline) molecules linked by a selenium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4,4’-selenobis- typically involves the reaction of aniline with selenium compounds under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where aniline reacts with selenium tetrachloride (SeCl4) in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Benzenamine, 4,4’-selenobis- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to maintain the reaction conditions. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Benzenamine, 4,4’-selenobis- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenium dioxide (SeO2) and other by-products.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed under controlled conditions.
Major Products Formed:
Oxidation: Selenium dioxide (SeO2) and substituted aniline derivatives.
Reduction: Reduced selenium species and aniline derivatives.
Substitution: Various substituted aniline compounds depending on the reagents used.
Applications De Recherche Scientifique
Benzenamine, 4,4’-selenobis- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzenamine, 4,4’-selenobis- involves its interaction with molecular targets and pathways in biological systems. The selenium atom in the compound can participate in redox reactions, influencing cellular processes and signaling pathways. The aromatic rings can interact with proteins and enzymes, affecting their function and activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Benzenamine (Aniline): A primary aromatic amine with similar chemical properties but lacks the selenium atom.
Diphenylamine: Contains two phenyl groups linked by a nitrogen atom, similar in structure but different in reactivity.
Selenourea: Contains selenium and nitrogen atoms but has a different structure and chemical behavior.
Uniqueness: Benzenamine, 4,4’-selenobis- is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
65130-25-8 |
|---|---|
Formule moléculaire |
C12H12N2Se |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
4-(4-aminophenyl)selanylaniline |
InChI |
InChI=1S/C12H12N2Se/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2 |
Clé InChI |
KRJOQPQYQVNIEA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)[Se]C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



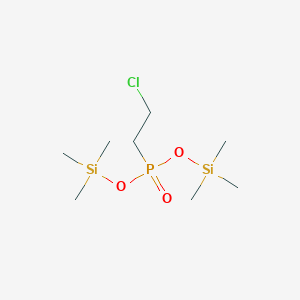
![2-Phenoxy-1-(2-phenyl-5H-[1,3]oxazolo[4,5-b]phenoxazin-5-yl)ethan-1-one](/img/structure/B14480270.png)
![9,9'-Spirobi[9H-fluorene]-2,2'-dicarbonitrile](/img/structure/B14480284.png)

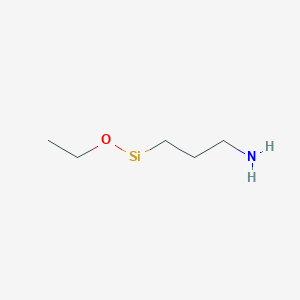
![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)
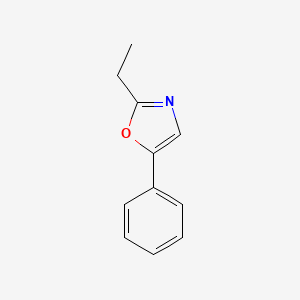
![6-Hydroxy-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14480315.png)
